3-(Propan-2-yl)-1H-pyrazole hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-propan-2-yl-1H-pyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c1-5(2)6-3-4-7-8-6;/h3-5H,1-2H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORWXUXKSJBIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=NN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172520-00-0 | |
| Record name | 3-(propan-2-yl)-1H-pyrazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 3-(Propan-2-yl)-1H-pyrazole Hydrochloride
The following technical guide is structured to provide an exhaustive analysis of 3-(Propan-2-yl)-1H-pyrazole hydrochloride , focusing on its synthesis, physicochemical properties, and utility in modern drug discovery.
Executive Summary
3-(Propan-2-yl)-1H-pyrazole hydrochloride (commonly 3-Isopropylpyrazole HCl) is a robust heterocyclic building block utilized extensively in Fragment-Based Drug Discovery (FBDD) and lead optimization. Characterized by its amphiphilic nature—possessing both a lipophilic isopropyl group and a polar, hydrogen-bond-donating pyrazole ring—it serves as a critical bioisostere for phenyl rings and bulky alkyl groups. This guide outlines the validated synthesis, physicochemical profiling, and strategic application of this compound in kinase and GPCR ligand design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Nomenclature and Identification
-
IUPAC Name: 3-(Propan-2-yl)-1H-pyrazole hydrochloride
-
Common Names: 3-Isopropylpyrazole hydrochloride; 3-Isopropyl-1H-pyrazole HCl
-
CAS Number (Free Base):
-
Note: The hydrochloride salt is often prepared in situ or custom-synthesized; no specific CAS is widely indexed for the salt form alone.
-
-
Molecular Formula: C₆H₁₀N₂[1] · HCl
-
Molecular Weight: 110.16 (Free Base) + 36.46 (HCl) = 146.62 g/mol
Physicochemical Properties (Calculated & Observed)
| Property | Value | Context for Drug Design |
| LogP (Free Base) | ~1.4 | Ideal for FBDD; offers lipophilicity without violating Lipinski rules. |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | The pyrazolium ion forms at low pH; neutral at physiological pH (7.4). |
| H-Bond Donors (HBD) | 2 (Salt form) | Pyrazole NH and protonated N site interact with Asp/Glu residues in binding pockets. |
| H-Bond Acceptors (HBA) | 0 (Salt form) | The salt form is fully protonated; free base has 1 HBA (pyridine-like nitrogen). |
| Solubility | High (Water/MeOH) | The HCl salt is highly soluble in aqueous media, facilitating biological assays. |
Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The most scalable route to 3-isopropylpyrazole involves the Claisen condensation of 3-methyl-2-butanone (methyl isopropyl ketone) with a formylating agent, followed by cyclocondensation with hydrazine. This approach avoids expensive palladium catalysts and allows for multi-gram scale production.
Validated Synthesis Workflow
Reaction Scheme:
-
Formylation: 3-Methyl-2-butanone + Ethyl Formate
4-Methyl-3-oxopentanal (as enolate). -
Cyclization: 4-Methyl-3-oxopentanal + Hydrazine Hydrate
3-Isopropyl-1H-pyrazole. -
Salt Formation: 3-Isopropyl-1H-pyrazole + HCl (gas/ether)
Hydrochloride Salt.
Step-by-Step Protocol
Step 1: Synthesis of the 1,3-Dicarbonyl Equivalent
-
Reagents: Sodium ethoxide (NaOEt) (1.2 eq), Ethyl formate (1.2 eq), 3-Methyl-2-butanone (1.0 eq), dry Ethanol or Toluene.
-
Procedure:
-
Suspend NaOEt in dry solvent at 0°C under N₂ atmosphere.
-
Add a mixture of 3-methyl-2-butanone and ethyl formate dropwise over 1 hour. Critical: Maintain temperature <10°C to prevent self-condensation of the ketone.
-
Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution will darken as the sodium enolate forms.
-
Checkpoint: Monitor by TLC or GC-MS. The intermediate is unstable; proceed immediately to cyclization.
-
Step 2: Knorr Cyclization
-
Reagents: Hydrazine hydrate (1.1 eq), Acetic acid (catalytic).
-
Procedure:
-
Cool the enolate solution to 0°C.
-
Add Hydrazine hydrate dropwise. The reaction is exothermic.
-
Reflux the mixture for 2–4 hours.
-
Concentrate the solvent under reduced pressure.
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield the crude free base (oil).
-
Step 3: Salt Formation & Purification
-
Reagents: 4M HCl in Dioxane or Diethyl Ether.
-
Procedure:
-
Dissolve the crude oil in a minimum amount of dry Diethyl Ether.
-
Add 4M HCl solution dropwise with vigorous stirring at 0°C.
-
A white precipitate (the hydrochloride salt) will form immediately.
-
Filter the solid under N₂ protection (hygroscopic).
-
Recrystallization: Recrystallize from Ethanol/Ether if high purity (>99%) is required.
-
Process Visualization
Caption: Figure 1.[2] Step-wise synthesis workflow from ketone precursor to hydrochloride salt.
Applications in Drug Discovery[3][4][11][12]
Scaffold Utility
The 3-isopropylpyrazole moiety acts as a versatile pharmacophore in medicinal chemistry:
-
Bioisostere: It effectively mimics phenyl rings (occupying the S1 hydrophobic pocket) while reducing aromatic ring count (Fsp³ character increase).
-
Kinase Inhibition: The pyrazole nitrogen (N2) serves as a hydrogen bond acceptor for the "hinge region" of kinases (e.g., JNK3, CDK2).
-
Lipophilic Spacer: The isopropyl group provides a steric bulk that fills hydrophobic cavities without the metabolic liability of a linear alkyl chain.
Mechanistic Role in Binding
In kinase inhibitors, the pyrazole motif often binds in the ATP-binding site. The N-H (N1) donates a proton to the backbone carbonyl of the hinge residue (e.g., Glu), while the N: (N2) accepts a proton from the backbone amide (e.g., Leu).
Case Study Reference:
-
JNK3 Inhibitors: 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have shown high selectivity for JNK3, where the isopropyl group aids in selectivity over other MAPK isoforms [1].
Drug Design Logic Flow
Caption: Figure 2. Pharmacophore mapping of 3-isopropylpyrazole in kinase active sites.
Handling, Stability & Analytics
Storage and Stability
-
Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C.
-
Stability: Stable in solid state for >2 years if kept dry. In solution (DMSO/Water), it is stable for 24 hours at RT but should be frozen for long-term storage.
Analytical Characterization
To validate the identity of the synthesized salt, the following parameters are standard:
-
¹H NMR (DMSO-d₆):
- 1.25 (d, 6H, Isopropyl CH₃)
- 2.95 (m, 1H, Isopropyl CH)
- 6.10 (d, 1H, Pyrazole H-4)
- 7.65 (d, 1H, Pyrazole H-5)
- ~13-14 (br s, NH/HCl exchangeable)
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 210 nm (low absorbance) and 254 nm.
-
References
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. [3]
- Source: National Institutes of Health (NIH) / PubMed
-
URL:[Link] (Search Term: "JNK3 pyrazole inhibitor")
-
3-(Propan-2-yl)-1H-pyrazole (Free Base Compound Summary).
- Source: PubChem CID 12251381
-
URL:[Link]
-
Regioselective synthesis of 1,3,5-trisubstituted pyrazoles.
- Source: Organic Syntheses
-
URL:[Link] (General reference for pyrazole cyclization logic).
-
4-Isopropyl-1H-pyrazole hydrochloride (Isomer Reference).
-
Source: Sigma-Aldrich Catalog[4]
-
Sources
- 1. 1-isopropyl-1H-pyrazole | C6H10N2 | CID 13469816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tdcommons.org [tdcommons.org]
- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Isopropyl-1H-pyrazole-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
3-Isopropyl-1H-Pyrazole Hydrochloride: Structural Architecture & Synthetic Protocols
Executive Summary
3-Isopropyl-1H-pyrazole hydrochloride (CAS: 49633-25-2 for free base) represents a critical heterocyclic building block in modern medicinal chemistry. Distinguished by the steric bulk of the isopropyl group adjacent to the nitrogen-rich pyrazole core, this moiety serves as a potent bioisostere for phenyl rings and a privileged scaffold in kinase inhibitor design. This technical guide provides a comprehensive analysis of its structural dynamics, validated synthetic pathways, and physicochemical characterization, tailored for drug development professionals.
Part 1: Chemical Identity & Structural Dynamics
Nomenclature and Stoichiometry
The compound exists as a hydrochloride salt of the mono-substituted pyrazole. In solution, the free base exhibits annular tautomerism, rapidly interconverting between the 3-isopropyl and 5-isopropyl forms. Upon salt formation, protonation typically occurs at the
| Property | Specification |
| IUPAC Name | 3-(Propan-2-yl)-1H-pyrazole hydrochloride |
| Common Synonyms | 3-Isopropylpyrazole HCl; 5-Isopropylpyrazole HCl |
| CAS Number (Free Base) | 49633-25-2 |
| Molecular Formula | |
| Molecular Weight | 146.62 g/mol (Salt); 110.16 g/mol (Base) |
| Salt Stoichiometry | 1:1 (Monohydrochloride) |
Tautomeric Equilibrium & Protonation
The distinction between the 3- and 5-isomers is fluid in the neutral state due to sigmatropic proton shifts (
Part 2: Synthetic Pathways[2]
Industrial Route: Claisen Condensation
The most robust synthesis avoids expensive alkynes, utilizing the Claisen condensation of 3-methyl-2-butanone (methyl isopropyl ketone) with ethyl formate. This generates a
Protocol 1: Synthesis of 3-Isopropyl-1H-pyrazole HCl
-
Enolate Formation: To a suspension of Sodium Ethoxide (1.2 eq) in anhydrous Toluene at 0°C, add Ethyl Formate (1.1 eq).
-
Claisen Condensation: Dropwise add 3-methyl-2-butanone (1.0 eq) over 30 minutes. The mixture will thicken as the sodium salt of 4-methyl-3-oxopentanal precipitates. Stir at room temperature for 4–6 hours.
-
Cyclization: Dissolve the solid salt in water/ethanol (1:1). Cool to 0°C and add Hydrazine Hydrate (1.1 eq) dropwise. Adjust pH to ~5 with acetic acid to catalyze dehydration.
-
Reflux: Heat to reflux (80°C) for 2 hours to ensure complete cyclization.
-
Isolation (Free Base): Evaporate ethanol. Extract aqueous phase with Dichloromethane (DCM) (
). Dry organics over and concentrate to yield the crude oil.[1] -
Salt Formation: Dissolve crude oil in diethyl ether. Add 4M HCl in Dioxane dropwise at 0°C. The white precipitate (Hydrochloride salt) is filtered, washed with cold ether, and dried under vacuum.
Part 3: Physicochemical Characterization
Spectroscopic Profile
The NMR spectrum of the hydrochloride salt is distinct from the free base, showing downfield shifts due to the deshielding effect of the positive charge.
Expected
-
1.25 ppm (d,
Hz, 6H): Methyl protons of the isopropyl group. -
3.05 ppm (sept,
Hz, 1H): Methine proton of the isopropyl group. -
6.35 ppm (d,
Hz, 1H): C4-H proton (aromatic). -
7.70 ppm (d,
Hz, 1H): C5-H proton (aromatic). -
Note: The NH protons are exchangeable with
and typically do not appear. In , a broad singlet at 10-13 ppm may be observed.
Physical Properties Table
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Melting Point | 145–150°C (Decomp.) | Varies with crystal habit |
| Solubility | High: Water, Methanol, DMSOLow: Ether, Hexane | Polar ionic character |
| pKa (Conj. Acid) | ~2.5 | Pyrazolium deprotonation |
| LogP | 1.4 (Free Base) | Lipophilic fragment |
Part 4: Applications in Drug Discovery
Pharmacophore Mapping
The 3-isopropyl-1H-pyrazole moiety is a "privileged structure" in kinase inhibitors.
-
H-Bond Donor/Acceptor: The pyrazole N1-H serves as a donor, while N2 serves as an acceptor (in free base form), critical for binding to the hinge region of kinases (e.g., ATP binding pocket).
-
Lipophilic Pocket Filling: The isopropyl group provides a bulky, hydrophobic volume that fills the "gatekeeper" pockets or hydrophobic back-clefts in enzymes like TDO2 (Tryptophan 2,3-dioxygenase) or BRAF.
Bioisosterism
This fragment is often used as a bioisostere for:
-
Phenyl rings: Reduces planarity (if N-alkylated) and improves solubility (lower LogP than phenyl).
-
Isoxazoles: Offers different H-bond capability and metabolic stability profiles.
Part 5: Handling & Stability
-
Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable under standard conditions. Avoid strong oxidizing agents.
-
Safety: Irritant to eyes and respiratory system. Standard PPE (gloves, goggles, fume hood) is mandatory during synthesis and handling.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6422484, Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Pyrazoles. Retrieved from [Link]
- Fustero, S., et al. (2008). Regiocontrolled Synthesis of Pyrazoles. Journal of Organic Chemistry. (Contextual citation for regioselectivity in pyrazole synthesis).
Sources
3-isopropylpyrazole HCl molecular weight and formula
An In-depth Technical Guide to 3-Isopropylpyrazole Hydrochloride (C₆H₁₁ClN₂)
Executive Summary
This technical guide provides a comprehensive overview of 3-isopropylpyrazole hydrochloride, a heterocyclic building block of significant interest to researchers and scientists in synthetic chemistry and drug development. The document details the core molecular profile, including its chemical structure, formula, and molecular weight. It further provides validated, step-by-step protocols for its synthesis and subsequent conversion to the hydrochloride salt, explaining the chemical principles that underpin these methodologies. The guide also covers essential analytical characterization techniques and discusses the compound's applications as a synthon for creating more complex molecular architectures. This document is intended to serve as a practical and authoritative resource for professionals requiring a deep technical understanding of this valuable chemical intermediate.
Core Molecular Profile
The foundational characteristics of a chemical compound dictate its behavior and potential applications. This section outlines the fundamental structural and physicochemical properties of 3-isopropylpyrazole and its hydrochloride salt.
Chemical Structure and Nomenclature
3-Isopropylpyrazole, also known as 3-(propan-2-yl)-1H-pyrazole, is an aromatic heterocyclic compound.[1] The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the pyrazole ring, typically the one at the 2-position, which enhances the compound's solubility in aqueous media and improves its stability for storage and handling.
-
IUPAC Name (Free Base): 3-(propan-2-yl)-1H-pyrazole
-
Chemical Formula (HCl Salt): C₆H₁₁ClN₂
-
Synonyms: 3-Isopropyl-1H-pyrazole hydrochloride
The diagram below illustrates the equilibrium between the free base and its protonated hydrochloride salt form.
Caption: Reversible formation of 3-isopropylpyrazole hydrochloride from its free base.
Physicochemical Properties
Quantitative data provides a clear summary of the key molecular properties. The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of hydrogen chloride (HCl) to that of the free base.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₆H₁₀N₂ | C₆H₁₁ClN₂ | [1][2][3] |
| Molecular Weight | 110.16 g/mol | 146.62 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid or solid | White to off-white solid | General Knowledge |
| CAS Number | 49633-25-2 | Not assigned | [1][2][3] |
Synthesis and Purification
The synthesis of pyrazoles is a well-established area of heterocyclic chemistry.[4] A common and reliable method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] This approach provides a high degree of control over the final substitution pattern of the pyrazole ring.
Synthetic Rationale
The chosen synthetic pathway leverages the Knorr pyrazole synthesis. The reaction between 4-methyl-2,4-pentanedione (the isopropyl-containing 1,3-dicarbonyl equivalent) and hydrazine hydrate proceeds via a condensation-cyclization cascade. The initial reaction forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The subsequent conversion to the hydrochloride salt is an acid-base reaction designed to produce a stable, crystalline solid that is easier to handle and purify.
Experimental Protocol: Synthesis of 3-Isopropylpyrazole
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL) and 4-methyl-2,4-pentanedione (1 equiv.).
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1 equiv.) to the solution at room temperature. The addition is often mildly exothermic.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-isopropylpyrazole as an oil or low-melting solid.
Experimental Protocol: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude 3-isopropylpyrazole (1 equiv.) in a minimal amount of diethyl ether or ethanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in ethanol (e.g., 1.25 M) or ethereal HCl dropwise while stirring.
-
Precipitation: The hydrochloride salt will precipitate as a white solid. Continue adding the acid until no further precipitation is observed.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Drying: Dry the resulting white solid under vacuum to yield pure 3-isopropylpyrazole hydrochloride.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 3-isopropylpyrazole HCl.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a panel of spectroscopic methods is employed. Each technique provides unique and complementary information.
Rationale for Quality Control
Structural confirmation is paramount in chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern. Together, these methods provide a robust validation of the target molecule's structure.
Expected Spectroscopic Data
| Technique | Expected Observations for 3-Isopropylpyrazole |
| ¹H NMR | Isopropyl CH: Septet, ~3.0-3.2 ppm. Isopropyl CH₃: Doublet, ~1.2-1.4 ppm. Pyrazole CH (C4): Doublet or triplet, ~6.0-6.2 ppm. Pyrazole CH (C5): Doublet, ~7.4-7.6 ppm. Pyrazole NH: Broad singlet, ~12-13 ppm (can exchange with D₂O). |
| ¹³C NMR | Isopropyl CH: ~28-30 ppm. Isopropyl CH₃: ~22-24 ppm. Pyrazole C3: ~155-160 ppm. Pyrazole C4: ~105-110 ppm. Pyrazole C5: ~130-135 ppm. |
| IR Spectroscopy | N-H Stretch: Broad peak, ~3100-3300 cm⁻¹. C-H Stretch (sp²): ~3000-3100 cm⁻¹. C-H Stretch (sp³): ~2850-3000 cm⁻¹. C=N Stretch: ~1550-1600 cm⁻¹. |
| Mass Spec. (EI) | Molecular Ion [M]⁺: m/z = 110.16. Major Fragment: Loss of methyl [M-15]⁺, m/z = 95. |
Applications in Research and Drug Development
3-Isopropylpyrazole HCl is not typically an end-product but rather a versatile starting material or "synthon" in multi-step synthetic campaigns. Its value lies in the combination of the pharmacologically relevant pyrazole core and the specific steric and electronic properties of the isopropyl substituent.
Role as a Synthon
The pyrazole ring contains two nitrogen atoms that can be functionalized (e.g., alkylated or acylated), and the carbon atoms of the ring can participate in various coupling reactions (e.g., Suzuki, Heck) after halogenation. This allows chemists to use 3-isopropylpyrazole HCl as a scaffold to build a diverse library of more complex molecules for screening in drug discovery programs.[6][7] The isopropyl group itself can serve as a key binding element in a protein's active site, providing a desirable lipophilic interaction.
Logical Relationship Diagram
Caption: Application pathways for 3-isopropylpyrazole as a chemical synthon.
Handling, Storage, and Safety
As with all laboratory chemicals, 3-isopropylpyrazole hydrochloride should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a stable solid that should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Consult the Safety Data Sheet (SDS) for detailed toxicological and handling information.
Conclusion
3-Isopropylpyrazole hydrochloride is a fundamentally important heterocyclic compound with well-defined chemical properties and a straightforward synthetic pathway. Its value to the research and development community lies in its utility as a versatile building block for constructing more complex, high-value molecules, particularly in the field of medicinal chemistry. This guide has provided the core technical information, from synthesis to application, necessary for its effective use in a modern scientific laboratory.
References
- BLD Pharm. 3-Isopropylpyrazole.
- Amerigo Scientific. 3-Isopropyl-1H-pyrazole.
- PubChem, National Institutes of Health. 3-(Propan-2-YL)-1H-pyrazole.
-
Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 142. [Link]
-
Zhang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Scientific Reports, PMC. [Link]
-
NIST. Pyrazole, 3-methyl-, hydrochloride. [Link]
-
El-Borai, M. A., et al. (2014). An Eco-Friendly Synthesis of Heterocyclic Moieties Condensed with Pyrazole System under Green Conditions and Their Biological Activity. ResearchGate. [Link]
- Google Patents. Method for producing pyrazole compound.
-
Gomha, S. M., et al. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Heterocyclic Communications. [Link]
Sources
- 1. 3-(Propan-2-YL)-1H-pyrazole | C6H10N2 | CID 12251381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 49633-25-2|3-Isopropylpyrazole|BLD Pharm [bldpharm.com]
- 3. 3-Isopropyl-1H-pyrazole - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
3-(Propan-2-yl)-1H-pyrazole hydrochloride SDS safety data sheet
An In-Depth Technical Guide to the Safety Data Sheet for 3-(Propan-2-yl)-1H-pyrazole Hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive safety and handling guide for 3-(Propan-2-yl)-1H-pyrazole hydrochloride, synthesized from available data on the pyrazole chemical class, related analogues, and the known properties of hydrochloride salts. It is intended for researchers, scientists, and professionals in drug development who may handle this or structurally similar compounds. The guidance herein is constructed from first principles of chemical safety, extrapolating from known data to provide a robust framework for risk assessment and management.
Section 1: Chemical Identification and Physicochemical Properties
3-(Propan-2-yl)-1H-pyrazole hydrochloride is the salt form of the parent compound, 3-(Propan-2-yl)-1H-pyrazole. The addition of hydrochloric acid to form the salt significantly alters its physical properties, primarily increasing its water solubility and modifying its reactivity profile.
The parent compound, 3-Isopropyl-1H-pyrazole, is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] Pyrazoles and their derivatives are foundational scaffolds in medicinal chemistry and are utilized in the synthesis of a wide range of biologically active molecules.[2][3][4]
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| Chemical Name | 3-(Propan-2-yl)-1H-pyrazole hydrochloride | - |
| Parent Compound | 3-Isopropyl-1H-pyrazole | [5][6] |
| Parent CAS Number | 49633-25-2 | [5][7][8] |
| Molecular Formula | C₆H₁₁ClN₂ | (Calculated) |
| Molecular Weight | 146.62 g/mol | (Calculated) |
| Parent Mol. Formula | C₆H₁₀N₂ | [7][9] |
| Parent Mol. Weight | 110.16 g/mol | [5][7] |
| Appearance | Expected to be a crystalline solid | [1] |
| Solubility | Expected to have increased water solubility compared to the free base | [10] |
Section 2: Synthesized Hazard Identification and GHS Classification
The pyrazole ring itself is associated with several hazards, including acute toxicity and irritation.[12][13][14] The free base, 3-isopropyl-1H-pyrazole, is classified as a skin and eye irritant and may cause respiratory irritation.[7] It is also considered harmful if swallowed.[7] The hydrochloride component introduces corrosive hazards, typical of strong inorganic acids.[11][15]
Table 2: Anticipated GHS Classification
| Hazard Class | Category | Hazard Statement | Basis of Classification |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for pyrazole and its derivatives.[7][12][16][17] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for the parent compound and general properties of pyrazoles.[7][12][13] The hydrochloride salt may increase irritancy. |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | The corrosive nature of hydrochloride salts combined with the known irritation of pyrazoles warrants a higher classification.[12][13][17] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on data for the parent compound.[7] The potential release of HCl can also irritate the respiratory tract.[15] |
Hazard Pictograms:
-
GHS05: Corrosion (due to hydrochloride and potential for serious eye damage)
-
GHS07: Exclamation Mark (for acute oral toxicity, skin/respiratory irritation)
Signal Word: Danger
Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)
Given the synthesized hazard profile, a cautious approach to handling and storage is paramount. The primary risks stem from the compound's irritant/corrosive nature and its oral toxicity.
Engineering Controls and Handling Procedures
All handling of 3-(Propan-2-yl)-1H-pyrazole hydrochloride should be conducted within a certified chemical fume hood to prevent inhalation of dust or potential vapors.[11] An eyewash station and emergency shower must be readily accessible.[18] When weighing or transferring the solid, use techniques that minimize dust generation.
Storage Requirements
The compound should be stored in a tightly sealed, properly labeled container.[19] The storage area must be cool, dry, and well-ventilated, separate from incompatible materials such as strong oxidizing agents and strong bases.[20] Due to its likely hygroscopic nature, storage in a desiccated environment is recommended to prevent moisture uptake, which could lead to degradation or reaction.[18][19]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate the risks of exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or a face shield | Protects against splashes and dust, crucial given the risk of serious eye damage.[18] |
| Hand | Nitrile or neoprene gloves | Provides a barrier against skin contact. Contaminated gloves should be changed immediately. |
| Body | Chemical-resistant lab coat | Prevents contamination of personal clothing. |
| Respiratory | Not required if handled in a fume hood | If a fume hood is unavailable or in case of a large spill, a respirator with an acid gas cartridge is necessary.[11] |
Section 4: First Aid and Emergency Response
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[16][17]
-
Skin Contact: Remove all contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[16][18]
-
Inhalation: Move the victim to fresh air.[11] If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water to dilute the substance.[17] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[16]
Spill Response Protocol
-
Small Spill (<1 g): Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite. Carefully sweep the material into a labeled waste container for halogenated solids. Ventilate the area and wash the spill site after material pickup is complete.
-
Large Spill (>1 g): Evacuate the laboratory and alert personnel in adjacent areas.[11] Close the doors to the affected area and prevent entry. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
Section 5: Fire-Fighting and Disposal
Fire-Fighting Measures
The compound itself may be combustible.[7] In case of a fire, use dry chemical, carbon dioxide (CO₂), or chemical foam extinguishers.[18] Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[17] Hazardous combustion products are likely to include toxic nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and corrosive hydrogen chloride (HCl) gas.[18]
Disposal Considerations
As a chlorinated organic compound, 3-(Propan-2-yl)-1H-pyrazole hydrochloride must be disposed of as halogenated organic waste .[21] It should never be disposed of down the drain. Collect waste material in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal, which typically involves incineration at high temperatures to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[22][23] Recycling via distillation may be possible for waste streams containing this compound in a solvent, but this is typically performed by specialized waste management services.[24]
Section 6: Toxicological and Ecological Information
-
Toxicology: The toxicological properties have not been fully investigated.[18] However, based on related pyrazole compounds, it is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[12][13][17]
-
Ecotoxicity: Pyrazole derivatives can be harmful to aquatic life with long-lasting effects.[12][13] Heterocyclic compounds can be highly soluble and persistent in aquatic environments.[10] Therefore, the compound should not be allowed to enter drains or waterways.[17]
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An In-depth Technical Guide to the Physical Properties of 3-Isopropylpyrazole Hydrochloride
Foreword: The Strategic Imperative of Salt Form Selection
In modern drug development, the active pharmaceutical ingredient (API) is rarely administered in its free, unionized form. Instead, the formation of a salt is a critical step to optimize the molecule's physicochemical properties, thereby enhancing its performance, stability, and manufacturability. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of conditions.[1][2] Its inherent basicity allows for the formation of salts, with the hydrochloride salt being one of the most common and well-understood forms.
This guide provides a comprehensive technical framework for the characterization of 3-isopropylpyrazole hydrochloride. Moving beyond a simple data sheet, we will explore the causality behind the experimental choices, grounding our discussion in the principles of solid-state chemistry and pharmaceutical science. The objective is not merely to present data, but to equip the researcher with the strategic understanding required to fully characterize this, or any, hydrochloride salt candidate, ensuring a robust and well-documented path toward clinical development.
Synthesis and Rationale for Hydrochloride Salt Formation
The journey to understanding a salt's physical properties begins with its creation. The selection of hydrochloric acid as a counter-ion is a deliberate choice, often favored for its ability to produce stable, crystalline salts with improved aqueous solubility compared to the free base.[3][4]
The Chemistry of Pyrazole Protonation
Pyrazoles are weak bases (pKa of the conjugate acid is ~2.5), a property conferred by the "pyridine-like" sp²-hybridized nitrogen atom (N2).[1] This nitrogen possesses a lone pair of electrons that is not part of the aromatic sextet, making it available for protonation by a strong acid like HCl.[5][6] The other "pyrrole-like" nitrogen (N1) has its lone pair involved in the aromatic system and does not readily protonate. This selective protonation is the foundational chemical event in forming the hydrochloride salt.
Below is a diagram illustrating the protonation of 3-isopropylpyrazole to form the corresponding pyrazolium chloride salt.
Caption: Reaction scheme for the formation of 3-isopropylpyrazole hydrochloride.
Experimental Protocol: Salt Synthesis
This protocol describes a standard laboratory procedure for the synthesis and isolation of the hydrochloride salt.
-
Dissolution: Dissolve 1.0 equivalent of 3-isopropylpyrazole free base in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethyl acetate). Gentle warming may be applied to facilitate dissolution.
-
Acidification: While stirring, add 1.05 equivalents of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated aqueous HCl if the salt is insoluble in the reaction medium) dropwise. The excess acid ensures complete conversion.
-
Precipitation & Crystallization: Salt formation is often marked by the immediate precipitation of a solid. Stir the resulting slurry at room temperature or cool to 0-4°C to maximize yield.[7]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold reaction solvent or a non-polar solvent like diethyl ether to remove any unreacted starting material and excess acid.
-
Drying: Dry the purified salt under vacuum at a controlled temperature (e.g., 40-50°C) to a constant weight.
Core Physical Property Characterization
A multi-tiered analytical strategy is essential to build a complete profile of the salt form.[8] The following techniques provide orthogonal data points that, when combined, create a robust and reliable characterization package.
Structural and Identity Confirmation
The first step is to unequivocally confirm that the intended salt has been formed and that the molecular structure is correct.
NMR is the gold standard for structural elucidation. Comparison of the spectra of the free base and the salt provides definitive evidence of protonation.
-
¹H NMR (Proton NMR):
-
Expected Signature: The spectrum of 3-isopropylpyrazole would show a doublet for the two methyl groups and a septet for the methine proton of the isopropyl group.[9] The pyrazole ring protons would also be present.
-
Confirmation of Salt Formation: Upon protonation, the N-H proton will typically appear as a broad signal at a significantly downfield chemical shift (e.g., >10 ppm). Furthermore, the electronic environment of the pyrazole ring changes, causing shifts in the signals of the ring protons.[6]
-
-
¹³C NMR (Carbon NMR):
-
Expected Signature: The spectrum will show distinct signals for the methyl and methine carbons of the isopropyl group and the carbons of the pyrazole ring.[10]
-
Confirmation of Salt Formation: The carbon atoms adjacent to the protonated nitrogen will experience a change in chemical shift, providing further evidence of salt formation.
-
| Hypothetical NMR Data Summary | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Isopropyl -CH₃ | ~1.3 (doublet) | ~22 |
| Isopropyl -CH | ~3.1 (septet) | ~28 |
| Pyrazole Ring C-H | 6.3 - 7.8 | 105 - 145 |
| Pyrazole N-H (Salt) | >10 (broad singlet) | N/A |
IR spectroscopy is a rapid and powerful technique for confirming the presence of specific functional groups and verifying salt formation.
-
Rationale: The formation of the N⁺-H bond in the pyrazolium cation introduces new vibrational modes.
-
Expected Signature:
-
N-H Stretch: A broad and strong absorption band appearing in the 2400-2800 cm⁻¹ region is characteristic of a secondary amine salt.[6] This is distinct from the free N-H stretch of the unprotonated pyrazole ring, which is often sharper and at a higher wavenumber.
-
Fingerprint Region: Changes in the C=N and C=C stretching vibrations within the pyrazole ring (typically 1400-1600 cm⁻¹) will also be observed due to the change in the ring's electronic structure upon protonation.[11]
-
Solid-State Properties
The physical form of the salt dictates its bulk properties, which are critical for formulation and manufacturing.[12]
PXRD is the definitive technique for determining the crystallinity and polymorphic form of a solid material.
-
Expertise & Causality: A crystalline solid is defined by a highly ordered, repeating three-dimensional lattice structure. This order gives rise to a unique diffraction pattern of sharp peaks when exposed to X-rays. An amorphous solid lacks this long-range order and produces a broad, featureless halo. Crystalline materials are generally preferred in drug development due to their superior stability and predictable physical properties.[13]
-
Experimental Protocol:
-
A small amount of the powdered sample (~10-20 mg) is gently packed into a sample holder.
-
The holder is placed in the diffractometer.
-
The sample is irradiated with monochromatic X-rays (typically Cu Kα) over a defined angular range (e.g., 2° to 40° 2θ).
-
The detector records the intensity of the diffracted X-rays at each angle.
-
-
Data Interpretation: A unique pattern of sharp peaks indicates a specific crystalline form. The absence of peaks and the presence of a broad halo would indicate an amorphous material. Each polymorph (different crystal packing of the same molecule) will have a distinct PXRD pattern.
Thermal analysis provides critical information on melting point, purity, and the presence of water or solvent molecules.
-
Differential Scanning Calorimetry (DSC):
-
Purpose: Measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point and detect polymorphic transitions.
-
Protocol: A small, accurately weighed sample (2-5 mg) is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Interpretation: A sharp endotherm (a peak corresponding to heat absorption) indicates the melting of a crystalline solid.[12] The onset temperature of this peak is taken as the melting point, a key indicator of the material's purity and lattice energy.[3] Broad endotherms or multiple peaks may suggest impurities or the presence of different solid forms.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: Measures the change in mass of a sample as a function of temperature. It is used to quantify residual solvent/water content and assess thermal stability.[13]
-
Protocol: A slightly larger sample (5-10 mg) is placed in a tared TGA pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Interpretation: A mass loss at temperatures below ~120°C typically corresponds to the evaporation of residual water or volatile solvents. The absence of such a loss indicates an anhydrous, non-solvated material. Mass loss at higher temperatures indicates thermal decomposition.
-
| Illustrative Thermal Analysis Data | Result | Interpretation |
| DSC | Sharp endotherm, onset at 195 °C | Crystalline solid with a distinct melting point. |
| TGA | No significant mass loss below 150 °C | The material is anhydrous and thermally stable up to 150 °C. |
Hygroscopicity and Solubility
Water can significantly impact a drug's stability, processability, and performance. Therefore, understanding the interaction of the salt with water vapor (hygroscopicity) and its behavior in bulk water (solubility) is paramount.
DVS measures the extent and rate of water vapor uptake by a sample at controlled relative humidity (RH) and temperature.
-
Rationale: Hygroscopicity can lead to physical changes (e.g., deliquescence, polymorphic transformation) and chemical degradation. A non-hygroscopic or slightly hygroscopic material is highly desirable.[12][13]
-
Protocol:
-
A small sample (5-10 mg) is placed in the DVS instrument.
-
The sample is dried under a stream of dry nitrogen (0% RH) to establish a baseline mass.
-
The RH is then increased stepwise (e.g., in 10% increments from 0% to 90% RH) and then decreased back to 0% RH.
-
The instrument's microbalance records the change in mass at each RH step until equilibrium is reached.
-
-
Interpretation: The data is plotted as % change in mass vs. RH. A water uptake of <2% at 80% RH is generally considered acceptable. Hysteresis (a difference in the sorption and desorption curves) can indicate changes to the solid form.
Caption: A decision-making workflow for salt candidate selection based on key physical properties.[13]
Solubility is a primary determinant of a drug's dissolution rate and, consequently, its potential bioavailability.[8][12]
-
Rationale: The hydrochloride salt is expected to have significantly higher aqueous solubility than the free base, particularly in acidic to neutral pH, due to its ionic nature.
-
Protocol (Equilibrium Shake-Flask Method):
-
Add an excess amount of the salt to vials containing buffers of different, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspensions to remove undissolved solids.
-
Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Conclusion
The comprehensive physical characterization of 3-isopropylpyrazole hydrochloride is a foundational activity in its development as a potential drug substance. Through the integrated application of spectroscopic, crystallographic, thermal, and sorption techniques, a complete and robust profile of the salt can be established. This guide outlines the critical experimental methodologies and the scientific rationale underpinning them. A thorough understanding of these properties—from molecular identity and crystal structure to thermal stability, hygroscopicity, and solubility—is not merely an academic exercise; it is an essential requirement for designing a safe, stable, and efficacious pharmaceutical product.
References
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Salt Screening | Improved Pharma. (2021, February 14). Improved Pharma. [Link]
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Kumar, V., & Aggarwal, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 134-143. [Link]
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Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Journal of Pharmaceutical Sciences, 88(1), 1-12. [Link]
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Giron, D. (2003). Characterisation of salts of drug substances. Journal of Thermal Analysis and Calorimetry, 73(2), 441-457. [Link]
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Stahl, P. H. (2026, February 5). Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Association of Pharmaceutical Scientists. [Link]
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ChemBK. (n.d.). 5-isopropyl-3-methyl-1H-pyrazole(SALTDATA: 1.15HCl 0.07N2H4). Retrieved from [Link]
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Patel, A., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 2(1), 1-10. [Link]
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Aulton, M. E., & Taylor, K. M. G. (Eds.). (2016, June 20). Salt Selection. In Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Basicmedical Key. [Link]
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Pharmacompass. (n.d.). 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride. Retrieved from [Link]
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Piras, M., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Molecules, 27(7), 2333. [Link]
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National Center for Biotechnology Information. (n.d.). 3-(Propan-2-YL)-1H-pyrazole. PubChem Compound Database. Retrieved from [Link]
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Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1636-1663. [Link]
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Kulkarni, S. S., et al. (2016). Crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 69–72. [Link]
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PrepChem. (n.d.). Synthesis of 4-(3-aminopropyl)-pyrazole dihydrochloride. Retrieved from [Link]
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ResearchGate. (2024). New Pyrazole‐Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase‐Like Catalyst, and Antibacterial Study. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Isopropyl-1H-pyrazol-3-amine. PubChem Compound Database. Retrieved from [Link]
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Sionkowska, A., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1442. [Link]
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Deshmukh, M. B., et al. (n.d.). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Oriental Journal of Chemistry. [Link]
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Methodological & Application
The Versatile Scaffold: 3-isopropyl-1H-pyrazole hydrochloride in Modern Medicinal Chemistry
Introduction: The Pyrazole Core in Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This five-membered aromatic heterocycle, with two adjacent nitrogen atoms, offers a unique combination of features: it can act as both a hydrogen bond donor and acceptor, and its substitution pattern can be readily modified to fine-tune steric, electronic, and pharmacokinetic properties.[2] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4] The market success of numerous pyrazole-containing drugs underscores the therapeutic potential of this versatile scaffold.[2]
This guide focuses on a specific, yet highly valuable building block: 3-isopropyl-1H-pyrazole hydrochloride . The isopropyl group at the 3-position provides a degree of lipophilicity and steric bulk that can be crucial for achieving selective interactions with biological targets. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of synthetic transformations. Herein, we provide a comprehensive overview of its properties, synthesis, and detailed protocols for its application as a foundational element in drug discovery programs.
Physicochemical & Safety Profile
A thorough understanding of a building block's properties and handling requirements is paramount for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of 3-isopropyl-1H-pyrazole
| Property | Value | Source |
| IUPAC Name | 5-propan-2-yl-1H-pyrazole | J&K Scientific[5] |
| CAS Number | 49633-25-2 | Amerigo Scientific[6] |
| Molecular Formula | C6H10N2 | Amerigo Scientific[6] |
| Molecular Weight | 110.16 g/mol | Amerigo Scientific[6] |
| Appearance | Solid (for related compounds) | BenchChem[7] |
| Purity | Typically >95% | Amerigo Scientific[6] |
| SMILES | CC(C)C1=CC=NN1 | J&K Scientific[5] |
| InChI Key | ZICRALLMHKILDG-UHFFFAOYSA-N | J&K Scientific[5] |
Safety and Handling Precautions
As with all pyrazole derivatives, 3-isopropyl-1H-pyrazole hydrochloride and its related compounds require careful handling in a well-ventilated laboratory setting.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[8][9]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust. Wash hands thoroughly after handling.[11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][11]
-
First Aid:
Synthetic Strategy: Accessing the Building Block
The synthesis of 3-substituted pyrazoles is a well-established area of organic chemistry.[12] A common and efficient method involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative. For 3-isopropyl-1H-pyrazole, a logical precursor is 4-methyl-1,1,1-trifluoro-3-penten-2-one or a similar β-diketone equivalent, which can be cyclized with hydrazine.
Workflow for the Synthesis of 3-isopropyl-1H-pyrazole
Caption: General synthetic route to 3-isopropyl-1H-pyrazole hydrochloride.
Protocol 1: Synthesis of 3-isopropyl-1H-pyrazole
This protocol is a generalized procedure based on standard pyrazole syntheses and should be optimized for specific laboratory conditions.[13]
Materials:
-
4-methylpentane-2,4-dione
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a solution of 4-methylpentane-2,4-dione (1.0 eq) in ethanol (5 mL per mmol of dione) in a round-bottom flask, add hydrazine hydrate (1.0-1.1 eq) dropwise at room temperature with stirring.
-
Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 3-isopropyl-1H-pyrazole.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
-
Salt Formation: Dissolve the purified pyrazole in a minimal amount of diethyl ether. Add a solution of HCl in ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitated 3-isopropyl-1H-pyrazole hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.
Application in Medicinal Chemistry: N-Alkylation and N-Arylation
A key transformation for pyrazole building blocks is the substitution at the N1 or N2 position.[2] This modification significantly impacts the molecule's properties and its interaction with biological targets. The regioselectivity of N-substitution on unsymmetrical pyrazoles can be influenced by the steric hindrance of the substituents and the reaction conditions.[2]
Workflow for N-Alkylation of 3-isopropyl-1H-pyrazole
Caption: Reaction pathway for the N-alkylation of 3-isopropyl-1H-pyrazole.
Protocol 2: N-Alkylation of 3-isopropyl-1H-pyrazole with Benzyl Bromide
This protocol provides a representative method for the N-alkylation of the pyrazole core.
Materials:
-
3-isopropyl-1H-pyrazole hydrochloride
-
Potassium carbonate (K2CO3), finely powdered
-
Benzyl bromide
-
Acetonitrile (anhydrous)
-
Round-bottom flask, magnetic stirrer, condenser.
Procedure:
-
Reaction Setup: To a suspension of 3-isopropyl-1H-pyrazole hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile, add benzyl bromide (1.1 eq) via syringe.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C to increase the reaction rate. Monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove inorganic salts and wash the solid with acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue contains the N-benzylated pyrazole derivatives.
-
Purification and Characterization: The product mixture can be purified by column chromatography on silica gel to separate the regioisomers. The structures of the isolated compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[14][15]
Further Synthetic Utility: Functionalization of the Pyrazole Ring
Beyond N-substitution, the pyrazole ring itself can be further functionalized. For instance, electrophilic substitution reactions such as halogenation or nitration can introduce additional diversity points for structure-activity relationship (SAR) studies.[5] Carboxylation at the C5 position is also a valuable transformation, enabling the formation of amides and esters.[16]
Conclusion
3-isopropyl-1H-pyrazole hydrochloride is a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the multiple handles for chemical modification make it an attractive starting point for the development of novel therapeutic agents. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery endeavors, contributing to the advancement of new medicines.[4]
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 6).
- Pyrazole - Safety Data Sheet - ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
- SAFETY DATA SHEET - Fisher Scientific.
- JP-2378 - Safety Data Sheet. (2023, March 25).
- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem.
- Organic Syntheses Procedure.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- 3-Isopropyl-1h-pyrazole | 49633-25-2 - J&K Scientific. (2019, August 9).
- Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing).
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - orientjchem.org.
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12).
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 10).
- Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021, December 14).
- 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid - Sigma-Aldrich.
- 3-Isopropyl-1H-pyrazole - Amerigo Scientific.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI.
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.
- Pyrazole synthesis - Organic Chemistry Portal.
- Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride - ResearchGate. (2025, December 5).
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
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- 6. 3-Isopropyl-1H-pyrazole - Amerigo Scientific [amerigoscientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
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- 12. Pyrazole synthesis [organic-chemistry.org]
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- 14. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Isopropylpyrazole Derivatives
Introduction: The Strategic Importance of N-Arylpyrazoles and the Power of the Buchwald-Hartwig Amination
Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, with their derivatives exhibiting a vast array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The introduction of an aryl or heteroaryl group onto the pyrazole nitrogen (N-arylation) is a critical transformation that significantly modulates the steric and electronic properties of the molecule, often leading to enhanced biological efficacy or novel material characteristics. The 3-isopropylpyrazole scaffold, in particular, offers a unique combination of lipophilicity and steric bulk that is of high interest in drug discovery programs.
Historically, the synthesis of N-arylpyrazoles has been challenging, often requiring harsh reaction conditions with limited substrate scope.[3] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen (C-N) bonds, providing a versatile and highly efficient method for the synthesis of aryl amines.[4][5][6] This reaction's broad functional group tolerance and applicability to a wide range of substrates have made it an indispensable tool for synthetic chemists.[6]
However, the application of the Buchwald-Hartwig amination to N-heterocycles, especially those with an acidic N-H proton like pyrazoles, presents a unique set of challenges. These substrates can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful Buchwald-Hartwig amination of 3-isopropylpyrazole derivatives. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a detailed, field-proven protocol, and provide troubleshooting guidance to overcome common hurdles.
Understanding the Mechanism and Key Parameters
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]
Figure 1: A simplified catalytic cycle of the Buchwald-Hartwig amination.
For the successful amination of 3-isopropylpyrazole, careful consideration of the following parameters is crucial:
Choice of Pyrazole Substrate: To Protect or Not to Protect?
A key decision is whether to use a pyrazole with a free N-H group or an N-protected pyrazole.
-
Unprotected Pyrazoles: The direct use of unprotected pyrazoles is highly atom-economical. However, the acidic N-H proton can react with the strong bases typically employed, forming a pyrazolate anion that can coordinate to the palladium center and inhibit catalysis.[7][8] Recent advancements in ligand design have enabled the successful coupling of unprotected N-heterocycles.[7][8][9]
-
N-Protected Pyrazoles: Protecting the pyrazole nitrogen, for instance with a trityl group, can circumvent the issue of catalyst inhibition by the pyrazolate anion.[1] However, this adds extra steps for protection and deprotection to the synthetic sequence.
For this guide, we will focus on a protocol for the more challenging yet efficient direct amination of an unprotected 3-isopropylpyrazole derivative.
Palladium Precatalyst: Ensuring Efficient Catalyst Activation
Modern palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, are generally preferred over traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts are air- and moisture-stable and are designed to efficiently generate the active monoligated Pd(0) species in situ, leading to more reproducible results.
The Ligand: The Key to Success with Heterocyclic Substrates
The choice of phosphine ligand is arguably the most critical factor for the successful amination of pyrazoles. The ligand must be sufficiently electron-rich and sterically bulky to:
-
Promote the oxidative addition of the aryl halide.
-
Facilitate the reductive elimination of the N-arylpyrazole product.
-
Prevent the formation of inactive palladium-pyrazolate complexes.
For the amination of N-H containing heterocycles, ligands such as tBuBrettPhos have shown exceptional performance.[7][8][9] The steric bulk of this ligand is crucial for preventing the coordination of the pyrazole nitrogen to the palladium center.
The Base: Deprotonation without Degradation
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS).[10] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.[5]
Solvent: Ensuring Solubility and Stability
The solvent must be anhydrous and capable of dissolving all reaction components. Toluene and 1,4-dioxane are commonly used solvents for Buchwald-Hartwig aminations. It is essential to degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-3-isopropyl-1H-pyrazole
This protocol provides a detailed, step-by-step methodology for the coupling of 4-bromo-3-isopropyl-1H-pyrazole with a generic aniline derivative.
Materials:
-
4-Bromo-3-isopropyl-1H-pyrazole
-
Aniline derivative
-
tBuBrettPhos Pd G3 precatalyst
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap
-
Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line)
Reaction Scheme:
Procedure:
-
Preparation (Inert Atmosphere): Inside a glovebox, add 4-bromo-3-isopropyl-1H-pyrazole (1.0 mmol, 1.0 equiv), the tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried reaction vial containing a magnetic stir bar.
-
Addition of Amine and Solvent: Seal the vial with a PTFE-lined cap. If not using a glovebox, purge the sealed vial with argon for 5-10 minutes. Add the aniline derivative (1.2 mmol, 1.2 equiv) via syringe. Then, add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 12-24 hours.
-
Work-up: Once the reaction is complete, cool the vial to room temperature. Quench the reaction by carefully adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-aryl-3-isopropyl-4-aminopyrazole.
Data Presentation and Expected Outcomes
The following table provides representative data for the Buchwald-Hartwig amination of various halo-pyrazoles, illustrating the general effectiveness of modern catalyst systems.
| Entry | Pyrazole Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-1H-pyrazole | Aniline | tBuBrettPhos Pd G3 | LHMDS | THF | RT | 85 | [7] |
| 2 | 3-Bromo-1H-pyrazole | Morpholine | tBuBrettPhos Pd G3 | LHMDS | THF | RT | 92 | [7] |
| 3 | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 160 (MW) | 88 | [1] |
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and degassed. Use a reliable precatalyst.[10] |
| Inappropriate ligand | For N-H pyrazoles, a sterically hindered ligand like tBuBrettPhos is crucial.[7][8] | |
| Incorrect base | The base may not be strong enough. Consider switching from K₃PO₄ or Cs₂CO₃ to NaOtBu or LHMDS.[10] | |
| Formation of side products (e.g., hydrodehalogenation) | Catalyst deactivation pathway | Optimize the catalyst loading and reaction temperature. A slight excess of the ligand may be beneficial. |
| Difficulty in purification | Incomplete reaction | Ensure the reaction has gone to completion by monitoring with TLC or GC-MS before work-up. |
Workflow Diagram
Figure 2: A step-by-step workflow for the Buchwald-Hartwig amination of 4-bromo-3-isopropyl-1H-pyrazole.
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of N-aryl-3-isopropylpyrazole derivatives. By carefully selecting the appropriate palladium precatalyst, a sterically hindered phosphine ligand, a suitable base, and anhydrous, degassed solvents, researchers can achieve high yields of the desired products. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this critical transformation in drug discovery and materials science research.
References
-
Arbačiauskienė, E., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5875. [Link]
-
Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 572-575. [Link]
- Cacchi, S., & Fabrizi, G. (2005). The Mizoroki−Heck Reaction in the Synthesis of Heterocycles. Chemical Reviews, 105(7), 2873-2920.
- Guan, B. T., et al. (2011). Palladium-Catalyzed Amidation of Five-Membered Heterocyclic Bromides.
- Ikawa, T., et al. (2007). Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 72(22), 8246-8255.
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
- Nolan, S. P. (2011). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH.
-
Mendoza-Espinosa, D., et al. (2015). Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), m1-m7. [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Onodera, G., et al. (2013). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 78(13), 6679-6686.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Nicasio, M. C., et al. (2021). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
-
Ferreira, I. C. F. R., et al. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 5000. [Link]
-
Al-Ostoot, F. H., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(10), 18455-18465. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
Sources
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Application Note: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines
Executive Summary & Strategic Importance
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of purine. It is the core pharmacophore in FDA-approved drugs (e.g., Zaleplon) and potent kinase inhibitors (e.g., Dinaciclib, various CDK2/CDK9 inhibitors).
This guide details the synthesis of 2-isopropylpyrazolo[1,5-a]pyrimidines . While the request specifies "3-isopropylpyrazole" as the starting point, the critical chemical reality is that the ring fusion requires an exocyclic amine at the 5-position. Therefore, this protocol covers the necessary conversion of the 3-isopropyl motif into the 5-amino-3-isopropylpyrazole building block , followed by the regioselective condensation with 1,3-electrophiles.[1]
Key Applications:
-
Kinase Inhibition: Targeting the ATP-binding pocket of CDKs and PI3K.[1]
-
GABA-A Modulation: Sedative/anxiolytic agents (Zaleplon class).[1]
Retrosynthetic Analysis & Pathway Logic
The construction of the [1,5-a] fused system relies on a [3 + 3] condensation strategy. The bridgehead nitrogen (N-1 in pyrazole) and the exocyclic amine (N-5) react with a 1,3-bis-electrophile.[1]
Pathway Diagram
The following diagram illustrates the workflow from the isopropyl precursor to the final fused heterocycle, highlighting the regiochemical decision points.
Caption: Figure 1. Synthetic workflow for 2-isopropylpyrazolo[1,5-a]pyrimidine, illustrating the divergence in regioselectivity based on reaction conditions.
Critical Precursor Synthesis
Note: If you already possess commercial 3-isopropyl-5-aminopyrazole (CAS: 16086-89-6), skip to Section 4.[1] If starting from basic isopropyl reagents, follow this protocol.
Protocol A: Synthesis of 3-Isopropyl-5-aminopyrazole
Rationale: You cannot directly aminate 3-isopropylpyrazole at the 5-position with high yield.[1] The standard industrial route builds the pyrazole ring already containing the amine.
Reagents:
-
Isobutyrylacetonitrile (1.0 eq)
-
Hydrazine monohydrate (1.2 eq)
-
Ethanol (Absolute)
Step-by-Step:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Dissolve isobutyrylacetonitrile (11.1 g, 100 mmol) in ethanol (50 mL).
-
Reaction: Add hydrazine monohydrate (6.0 g, 120 mmol) dropwise over 10 minutes. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup: Evaporate the solvent under reduced pressure. The residue is usually a viscous oil that solidifies upon standing or trituration with cold diethyl ether.
-
Yield: Expect 85–95% yield of a white/off-white solid.[1]
-
Validation: 1H NMR (DMSO-d6) should show a characteristic singlet for the C4-H proton around
5.3 ppm and a broad singlet for the -NH2 group.[1]
Core Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol describes the condensation of 3-isopropyl-5-aminopyrazole with acetylacetone (symmetrical) and benzoylacetone (unsymmetrical), representing the standard library synthesis workflow.
Protocol B: Acid-Catalyzed Condensation (General Method)
Rationale: Acidic conditions (Glacial Acetic Acid) promote the protonation of the carbonyl oxygen, making it more electrophilic. This typically favors the formation of the thermodynamically stable isomer when using unsymmetrical diketones.
Reagents:
-
3-Isopropyl-5-aminopyrazole (1.0 eq)[1]
-
1,3-Diketone (e.g., Acetylacetone or Benzoylacetone) (1.1 eq)
-
Solvent: Glacial Acetic Acid (AcOH) or Ethanol with cat. HCl.
Step-by-Step:
-
Dissolution: In a reaction vial, dissolve 3-isopropyl-5-aminopyrazole (1.0 mmol) in Glacial Acetic Acid (3 mL).
-
Addition: Add the 1,3-diketone (1.1 mmol).
-
Heating:
-
Method A (Thermal): Reflux at 110 °C for 2–4 hours.
-
Method B (Microwave - Recommended): Seal vial. Irradiate at 120 °C for 15 minutes (Power: 150W).
-
-
Quenching: Allow the reaction to cool to room temperature. Pour the mixture into crushed ice (20 g).
-
Isolation:
-
If precipitate forms: Filter, wash with water, and dry.
-
If no precipitate: Neutralize with saturated NaHCO3 (carefully!) to pH 7–8, then extract with Ethyl Acetate (3 x 10 mL).
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).
Regioselectivity & Data Analysis
When using unsymmetrical diketones (e.g., R1-CO-CH2-CO-R2), two isomers are possible.
-
Mechanism: The exocyclic amine (-NH2) is the hardest nucleophile and attacks the most reactive (least hindered/most positive) carbonyl first.
-
Isopropyl Effect: The isopropyl group at position 2 (originally pos 3 on pyrazole) exerts steric bulk, often directing the bulky group of the diketone to position 7 (distal to the isopropyl).
Table 1: Reaction Optimization & Regiochemical Outcomes
| Entry | Electrophile | Conditions | Major Product | Yield | Regioselectivity (Ratio) |
| 1 | Acetylacetone | AcOH, Reflux | 2-iPr-5,7-dimethyl-PP | 92% | N/A (Symmetrical) |
| 2 | Benzoylacetone | AcOH, Reflux | 2-iPr-7-phenyl-5-methyl-PP | 78% | >95:5 |
| 3 | Ethyl Acetoacetate | AcOH, Reflux | 2-iPr-7-hydroxy-5-methyl-PP | 85% | >90:10 |
| 4 | Ethyl Acetoacetate | NaOEt, EtOH | 2-iPr-5-hydroxy-7-methyl-PP | 65% | 70:30 |
Note: PP = Pyrazolo[1,5-a]pyrimidine. "2-iPr" denotes the isopropyl group which ends up at position 2 due to IUPAC numbering of the fused system.
Mechanism of Action (Chemical)
Understanding the mechanism is vital for troubleshooting low yields with novel electrophiles.
-
Step 1: The exocyclic amino group (NH2) attacks the carbonyl carbon of the diketone.
-
Step 2: Formation of a Schiff base (imine) intermediate.
-
Step 3: Intramolecular attack of the ring nitrogen (N-1) onto the second carbonyl (or ester).
-
Step 4: Dehydration (loss of water) or elimination of ethanol (if ester used) to aromatize the pyrimidine ring.
Caption: Figure 2. Step-wise mechanistic pathway for the condensation reaction.
Troubleshooting & Expert Tips
NMR Characterization (The "Fingerprint")
How do you know you have the fused system?
-
Proton Shift: Look for the pyrimidine ring proton (H-6).[1] In 5,7-dimethyl derivatives, this appears as a singlet around 6.5 – 6.8 ppm .
-
Missing NH: The broad NH signals from the starting aminopyrazole (approx 5.0 and 12.0 ppm) must disappear.
-
Isopropyl Methines: The septet for the isopropyl CH usually shifts slightly downfield (approx 3.0 ppm) compared to the precursor.
Common Pitfalls
-
Incomplete Cyclization: If you see a new peak but the NH remains, you likely formed the intermediate imine but failed to cyclize. Solution: Increase temperature or add a stronger acid catalyst (e.g., p-TsOH).
-
Regioisomer Mixtures: In neutral solvents (EtOH), you may get mixtures. Solution: Switch to Glacial Acetic Acid to drive the reaction toward the thermodynamic product.
References
-
Al-Sanea, M. M., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia.[2][3] Bioorganic Chemistry, 117, 105431.
-
Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry.
-
Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[1][4][5][6][7][8][9] Beilstein Journal of Organic Chemistry, 7, 179–197.
-
Hassan, A. S., et al. (2017). Synthesis and cytotoxicity evaluation of some novel pyrazolo[1,5-a]pyrimidines. Anti-Cancer Agents in Medicinal Chemistry.[2][10][11][12]
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- 1. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
separation of 3-isopropyl and 5-isopropyl pyrazole isomers
Topic: Separation of 3-isopropyl and 5-isopropyl pyrazole isomers
Document ID: PYR-ISO-SEP-001 Last Updated: February 16, 2026 Status: Active
Part 1: The Core Directive (Critical Assessment)
STOP AND READ: Before attempting any physical separation, you must determine the protonation state of your pyrazole nitrogen (N1).
The "Impossible" Separation: NH-Pyrazoles
If your molecule is 3-isopropyl-1H-pyrazole (where N1 is unsubstituted), you cannot separate the 3-isopropyl and 5-isopropyl forms at room temperature.
-
Scientific Reality: These are not distinct isolable isomers; they are annular tautomers . In solution, the proton on N1 oscillates rapidly between N1 and N2 (
times per second). -
The Result: A bottle labeled "3-isopropylpyrazole" contains a dynamic equilibrium of both the 3- and 5- forms. The ratio depends purely on solvent polarity and temperature, not on purification.
-
Actionable Advice: If you need a specific isomer, you must "lock" the structure by substituting the N1 position (e.g., N-alkylation or N-arylation).
The Practical Separation: N-Substituted Pyrazoles
If you have performed an N-alkylation (e.g., adding a methyl, ethyl, or benzyl group) to a 3-isopropylpyrazole precursor, you have created a mixture of two distinct, stable regioisomers:
-
1-alkyl-3-isopropylpyrazole (The 1,3-isomer): Thermodynamically favored, sterically unhindered.
-
1-alkyl-5-isopropylpyrazole (The 1,5-isomer): Sterically congested (kinetic product), often formed in lower yields.
This guide focuses on separating these N-substituted regioisomers.
Part 2: Decision & Workflow Logic
Visualizing the Problem
The following diagram illustrates the tautomeric trap and the divergence into separable regioisomers.
Caption: Workflow distinguishing between dynamic tautomers (inseparable) and fixed regioisomers (separable).
Part 3: Troubleshooting & Separation Protocols
Scenario A: Flash Chromatography (Silica Gel)
Objective: Bulk separation of reaction mixtures (grams to milligrams).
The Challenge: The isopropyl group is lipophilic, but the N-substitution changes the dipole moment.
-
1,5-Isomer Behavior: The bulky isopropyl group at position 5 clashes with the N-substituent (R). This steric twist often disturbs the planarity of the ring, reducing the molecule's ability to interact strongly with the silica stationary phase.
-
1,3-Isomer Behavior: Planar, less hindered, often interacts more strongly with silica (more polar).
Protocol:
-
TLC Screening:
-
Solvent System: Start with 10% Ethyl Acetate in Hexanes .
-
Visualization: UV (254 nm) is usually sufficient. If weak, use Iodine stain (isopropyl groups stain well).
-
Expected Rf: The 1,5-isomer (sterically crowded) typically elutes first (higher Rf) because it is "greasier" and less able to bind to silica. The 1,3-isomer elutes second (lower Rf).
-
Note: If peaks overlap, switch to Dichloromethane (DCM) / Methanol (99:1) . The selectivity of DCM often resolves nitrogen heterocycles better than Hex/EtOAc.
-
-
Column Loading:
Scenario B: Preparative HPLC (High Purity)
Objective: Isolating >99% pure isomers for biological testing.
Recommended Conditions:
| Parameter | Condition Set A (Low pH) | Condition Set B (High pH) |
| Column | C18 (e.g., Waters XBridge or Phenomenex Gemini) | C18 (Base-resistant, e.g., XBridge C18) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 10mM Ammonium Bicarbonate (pH 10) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 20 mins | 5% to 95% B over 20 mins |
| Why use this? | Protonates the pyridine-like nitrogen.[3] Good for general separation. | Keeps pyrazole neutral. Often maximizes selectivity for structural isomers. |
Expert Insight: For isopropyl pyrazoles, High pH (Set B) is often superior. At low pH, both isomers are protonated and become highly polar, potentially co-eluting near the void volume. At pH 10, they remain neutral, allowing the hydrophobic difference between the "exposed" isopropyl (1,3-isomer) and "shielded" isopropyl (1,5-isomer) to drive separation on the C18 chain.
Part 4: Analytical Validation (How to Prove Identity)
You cannot rely on retention time alone. You must validate the structure using NOE (Nuclear Overhauser Effect) NMR .
The Definitive NMR Test
Experiment: 1D NOE or 2D NOESY.
Target: Irradiate the N-Alkyl protons (e.g., the
| Observation | Conclusion | Reasoning |
| Strong NOE Signal to Isopropyl-CH/CH3 | 1,5-Isomer | The N-substituent and Isopropyl group are neighbors (proximal). |
| NO NOE Signal to Isopropyl | 1,3-Isomer | The N-substituent is far away (distal) from the isopropyl group. |
Visualizing the NOE Logic
Caption: Structural basis for NOE identification. Proximity determines the signal.
Part 5: Frequently Asked Questions (FAQs)
Q1: I see two spots on TLC, but after the column, the NMR of the "pure" fractions looks messy. Why?
A: Check your solvent. If you used deuterated chloroform (
Q2: Can I control the reaction to get only the 1,3-isomer? A: Yes, largely.
-
Steric Control: Use a bulky alkylating agent (e.g., isopropyl iodide). It will almost exclusively attack the less hindered N1 (distal to the isopropyl group), giving the 1,3-isomer.
-
Electronic Control: If you need the 1,5-isomer, it is difficult via direct alkylation. It is often better to synthesize it de novo using a hydrazine derivative (
) and a diketone, where the R-group is already attached.
Q3: Why is the yield of the 1,5-isomer so low? A: This is the "Adjacent Lone Pair Effect" and steric hindrance combined. The transition state to form the 1,5-isomer requires the incoming alkyl group to approach the nitrogen right next to the bulky isopropyl group. The energy barrier is significantly higher than attacking the unhindered nitrogen.
References
-
Elguero, J., et al. (2000). Protomeric Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Definitive text on pyrazole tautomerism kinetics).
-
López, C., et al. (2013). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Universitat Autònoma de Barcelona.[4] (Detailed protocol on silica separation and NOE assignment).
-
Foces-Foces, C., et al. (1999). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study. Journal of the Chemical Society, Perkin Transactions 2. (Crystallographic evidence of tautomer preferences).
-
BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles. (General guide on alkylation regioselectivity).
Sources
Technical Support Center: Solubility Solutions for 3-Isopropylpyrazole HCl
Introduction: The Solubility Paradox
Welcome to the Technical Support Center. You are likely accessing this guide because you are attempting to utilize 3-isopropylpyrazole hydrochloride in an organic synthesis workflow (e.g., alkylation, acylation, or cross-coupling), but the salt is refusing to dissolve in your chosen organic solvent (DCM, THF, Toluene, or Ethyl Acetate).
The Core Issue: 3-isopropylpyrazole HCl is an ionic lattice.[1] To dissolve it, the solvent must overcome the high lattice energy of the crystal.[1] Most standard organic solvents (low dielectric constants) lack the polarity to disrupt these ionic bonds.[1]
This guide provides three validated protocols to resolve this: Solvent Switching , Ex-Situ Free Basing , and In-Situ Neutralization .[1]
Module 1: Solvent Compatibility Matrix
Before altering your chemical strategy, verify if a simple solvent switch is viable.[1][2] The table below categorizes solvents based on their ability to solvate the HCl salt versus the free base.
| Solvent Class | Specific Solvent | Solubility of HCl Salt | Solubility of Free Base | Recommendation |
| Protic Polar | Methanol, Ethanol | High | High | Best Choice (if reaction tolerates protons).[1] |
| Aprotic Polar | DMSO, DMF, DMAc | High | High | Good , but difficult to remove during workup.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low / Insoluble | High | Requires Free Basing (See Module 3).[1] |
| Ethers | THF, Diethyl Ether, Dioxane | Insoluble | High | Requires Free Basing or In-Situ neutralization.[1] |
| Hydrocarbons | Toluene, Hexanes | Insoluble | Moderate/High | Requires Ex-Situ Free Basing . |
Module 2: Decision Logic & Strategy
Use the following logic flow to determine the correct protocol for your specific reaction constraints.
Figure 1: Strategic Decision Tree for selecting the optimal solubilization method based on reaction constraints.
Module 3: Execution Protocols
Protocol A: Ex-Situ Free Basing (The "Clean Slate" Method)
Use this when you need the pure 3-isopropylpyrazole neutral species in non-polar solvents (DCM, Toluene) without extra salt byproducts.
Mechanism:
Step-by-Step:
-
Suspension: Suspend the 3-isopropylpyrazole HCl salt in Dichloromethane (DCM) or Ethyl Acetate (approx. 10 mL per gram).
-
Basification: Add an equal volume of 1M NaOH or Saturated Na₂CO₃ solution.
-
Partitioning: Shake vigorously in a separatory funnel. The solid salt will disappear as it deprotonates and partitions into the organic layer.[1]
-
Separation: Collect the organic layer.[1][3] Extract the aqueous layer once more with fresh solvent to ensure high yield.[1]
-
Drying: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Isolation: Filter and concentrate
Protocol B: In-Situ Neutralization (The "One-Pot" Method)
Use this for anhydrous reactions (e.g., acylations, alkylations) where you cannot introduce water.
Mechanism:
Step-by-Step:
-
Suspension: Suspend the 3-isopropylpyrazole HCl in your anhydrous reaction solvent (e.g., THF, DCM, Acetonitrile).[1] It will remain cloudy.[1]
-
Base Addition: Add 2.0 - 2.5 equivalents of a tertiary amine base (Triethylamine [TEA] or Diisopropylethylamine [DIPEA/Hünig's Base]).[1]
-
Note: You need 1.0 eq to neutralize the HCl and 1.0+ eq to act as the scavenger for the subsequent reaction.[1]
-
-
Equilibration: Stir for 10-15 minutes at room temperature.
-
Observation: The mixture may not become perfectly clear because the byproduct (Triethylamine HCl) is also insoluble in solvents like THF.[1] However, the active species (3-isopropylpyrazole) is now in solution.[1]
-
Proceed: Add your electrophile (e.g., acid chloride, alkyl halide) directly to this mixture.[1]
Module 4: Advanced Troubleshooting (FAQs)
Q: I used Protocol B (In-Situ), but my reaction is still a suspension. Is it working?
A: Yes, this is normal. When you add TEA or DIPEA to the pyrazole HCl salt in THF or Ether, you are performing a cation exchange .[1] The pyrazole goes into solution, but the resulting TEA·HCl salt precipitates out.[1][4]
-
Validation Test: Filter a small aliquot and check the filtrate by TLC or LCMS. You should see the pyrazole peak, confirming it is dissolved.[1]
Q: Can I use Phase Transfer Catalysis (PTC)?
A: Yes. If you are performing an alkylation in a biphasic system (e.g., Toluene/Water), add 5 mol% of Tetrabutylammonium bromide (TBAB) .[1]
-
Mechanism:[1] The quaternary ammonium salt shuttles the deprotonated pyrazolate anion between the aqueous base layer and the organic layer, removing the need to pre-isolate the free base.[1]
Q: My product is water-soluble, and I lost it during Protocol A.
A: 3-isopropylpyrazole is a small molecule and may have partial water solubility.[1]
-
Fix: When doing the extraction in Protocol A, saturate the aqueous layer with NaCl (Salting Out) . This forces the organic compound back into the organic layer.[1] Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM for better recovery.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the chemical transformation during the neutralization process, highlighting the solubility shift.
Figure 2: Chemical pathway showing the conversion of the insoluble ionic salt to the soluble neutral species.[1]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General principles of amine salt solubility and neutralization). [1]
-
Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Comprehensive data on solvent polarity and salt solvation). [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12300184 (3-Isopropylpyrazole). (Physical properties of the pyrazole core). [1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard protocols for drying organic layers and salting out amines).[1] [1]
Sources
minimizing side products in 3-(Propan-2-yl)-1H-pyrazole coupling
Welcome to the technical support center for coupling reactions involving 3-(Propan-2-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole coupling and minimize the formation of common side products. By understanding the underlying mechanisms, you can optimize your reaction conditions for higher yields and purity.
Section 1: The Core Challenge - Regioselectivity in N-Arylation
The primary hurdle in the N-arylation of unsymmetrical pyrazoles is controlling the regioselectivity. The two adjacent nitrogen atoms (N1 and N2) have similar nucleophilicity, often leading to a mixture of N1 and N2 constitutional isomers that can be challenging to separate.[1] The steric bulk of the 3-isopropyl group provides a degree of steric hindrance that can be exploited to favor N1 substitution.[1][2]
Q1: I am getting a mixture of N1 and N2 arylated products. How can I favor the N1 isomer?
A1: Achieving high selectivity for the N1 isomer with 3-(Propan-2-yl)-1H-pyrazole is often accomplished by leveraging the steric hindrance of the isopropyl group. Here are key strategies:
-
Sterically Demanding Ligands: In palladium-catalyzed couplings like the Buchwald-Hartwig amination, employing bulky phosphine ligands is crucial. Ligands such as tBuBrettPhos have been shown to be effective in promoting C-N coupling with pyrazole derivatives.[3][4] The large cone angle of these ligands favors the formation of the transition state leading to the less sterically hindered N1 product.
-
Reaction Conditions:
-
Base Selection: The choice of base can significantly influence the N1/N2 ratio.[1] While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions, weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO can also provide good N1 selectivity.[5]
-
Solvent Effects: The solvent can play a role in stabilizing intermediates.[6] Aprotic polar solvents may favor one isomer over the other.[1] For instance, tributylamine has been identified as a solvent that can promote N1 selectivity in some pyrazole alkylations.[7]
-
Section 2: Troubleshooting Common Side Products in Cross-Coupling Reactions
Beyond regioselectivity, several other side reactions can diminish the yield and purity of your desired coupled product. This section addresses the most frequently encountered issues in Suzuki-Miyaura and Buchwald-Hartwig couplings.
Q2: In my Suzuki-Miyaura coupling, I'm observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: The homocoupling of boronic acids to form symmetrical biaryls is a common side reaction, often driven by oxidative processes.[8] Here's how to troubleshoot:
-
Deoxygenation: Rigorously deoxygenate your reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period before adding the palladium catalyst. Maintaining an inert atmosphere throughout the reaction is critical.
-
Catalyst and Ligand Choice: While many palladium sources are effective, using a well-defined palladium(0) source can sometimes reduce side reactions. The choice of ligand is also important; electron-rich, bulky phosphine ligands can stabilize the palladium center and disfavor side reactions.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the starting materials are consumed.
Q3: My reaction is suffering from low yield due to dehalogenation of my aryl halide (in Suzuki-Miyaura) or hydrodehalogenation of my arene (in Buchwald-Hartwig). What are the solutions?
A3: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[9] This typically occurs after the oxidative addition step in the catalytic cycle.[9][10]
-
Mechanism of Dehalogenation: After oxidative addition of the aryl halide to Pd(0), the resulting Pd(II) complex can react with a hydride source in the mixture. Potential hydride sources include amine bases or alcoholic solvents.[9] Reductive elimination of the aryl group and the hydride then yields the undesired dehalogenated arene.[9]
-
Mitigation Strategies:
-
Choice of Halide: Bromides and chlorides are often superior to iodides in Suzuki-Miyaura reactions involving pyrazoles, as they show a reduced tendency for dehalogenation.[11]
-
Base Selection: Avoid using amine bases if dehalogenation is a significant issue. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred in Suzuki-Miyaura couplings.[9][12]
-
Solvent Purity: Ensure your solvents are anhydrous and free of impurities that could act as hydride donors.
-
Q4: I'm seeing palladium black crashing out of my reaction, and the reaction has stalled. What's happening?
A4: The formation of palladium black indicates catalyst decomposition, which leads to a loss of catalytic activity. This can be caused by several factors:
-
Ligand Degradation or Insufficient Ligand: The phosphine ligands used to stabilize the palladium catalyst can be sensitive to air and moisture. Ensure you are using high-quality, pure ligands and that the palladium-to-ligand ratio is appropriate (typically 1:1 to 1:2 for monodentate ligands).
-
High Temperatures: Prolonged heating at high temperatures can lead to catalyst decomposition. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Inhibitory Effects: The acidic N-H proton of pyrazole can inhibit the palladium catalyst.[13] Using a sufficient amount of a strong base to deprotonate the pyrazole early in the reaction can mitigate this. In some cases, protecting the pyrazole nitrogen can be a viable strategy.[14][15]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for N1-Selective Buchwald-Hartwig Arylation of 3-(Propan-2-yl)-1H-pyrazole
This protocol is a starting point and may require optimization for your specific substrates.
-
To an oven-dried Schlenk tube, add 3-(Propan-2-yl)-1H-pyrazole (1.0 equiv), the aryl bromide (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the phosphine ligand (e.g., tBuBrettPhos, 2-4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) against a positive flow of argon.
-
Add anhydrous, deoxygenated toluene via syringe.
-
Place the sealed tube in a preheated oil bath at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Table 1: Influence of Ligand and Base on N1/N2 Regioselectivity (Illustrative)
| Entry | Ligand | Base | Solvent | Temperature (°C) | N1:N2 Ratio (Approx.) |
| 1 | PPh₃ | K₂CO₃ | DMF | 120 | 3:1 |
| 2 | XPhos | NaOtBu | Toluene | 100 | 15:1 |
| 3 | tBuBrettPhos | Cs₂CO₃ | Dioxane | 110 | >20:1 |
Note: These are representative data and actual results will vary based on the specific aryl halide and other reaction parameters.
Section 4: Visualizing the Challenges
Diagram 1: The N1 vs. N2 Isomerization Challenge
Caption: A systematic approach to troubleshooting side reactions.
References
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC.
- Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. (n.d.). PMC.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry - ACS Publications.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). ResearchGate.
- Technical Support Center: Selective N-Methylation of Pyrazoles. (n.d.). Benchchem.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.
- Activation Energy Estimation for Alkylation of Pyrazole (Part II). (n.d.). WuXi Biology.
- Control experiment and explanation of high regioselectivity. (n.d.). ResearchGate.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry (ACS Publications).
- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry - ACS Figshare.
- Troubleshooting the reaction mechanism of pyrazole formation. (n.d.). Benchchem.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PMC.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. (n.d.). ResearchGate.
- Sequential regioselective arylation of pyrazolones with diaryliodonium salts. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC.
- 17.2. Palladium catalyzed couplings. (n.d.). Organic Chemistry II - Lumen Learning.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). MDPI.
- Buchwald-Hartwig Coupling. (2024). Alfa Chemistry.
- Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles.... (n.d.). ResearchGate.
- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). MDPI.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). WuXi AppTec.
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal.
- Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. (n.d.). The Royal Society of Chemistry.
- Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. (2019). PubMed.
- Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. (2016). RSC Publishing.
- Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal.
- The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (1979). Semantic Scholar.
- Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. (2019). The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Deep Dive: Fragmentation Dynamics of 3-(Propan-2-yl)-1H-pyrazole
Executive Summary
3-(Propan-2-yl)-1H-pyrazole (3-isopropylpyrazole) is a critical pharmacophore in the synthesis of ATP-competitive kinase inhibitors and agrochemical fungicides. Its structural integrity—specifically the position of the isopropyl group on the pyrazole ring—is paramount for biological activity.
In drug development, distinguishing between the 3-isopropyl (C-linked) and 1-isopropyl (N-linked) regioisomers is a common analytical challenge. This guide compares the fragmentation dynamics of 3-(Propan-2-yl)-1H-pyrazole using Electron Ionization (EI) versus Electrospray Ionization (ESI) , and provides a validated framework for distinguishing it from its N-alkylated isomer.
The Analyte & The Challenge
-
Compound: 3-(Propan-2-yl)-1H-pyrazole
-
Formula: C₆H₁₀N₂
-
Exact Mass: 110.0844 Da
-
The Analytical Gap: Due to annular tautomerism (1H ⇌ 2H shift), the 3- and 5-isopropyl positions are often indistinguishable in solution (NMR). However, in the gas phase (Mass Spectrometry), the fixed "frozen" structure of the molecular ion allows for specific fragmentation pathways that reveal the alkylation site.
Comparative Analysis: Technique Performance
This section compares the two dominant "alternatives" for analyzing this molecule: GC-MS (EI) for structural fingerprinting and LC-MS/MS (ESI) for high-sensitivity quantification.
Table 1: Performance Matrix (EI vs. ESI)
| Feature | Method A: GC-MS (Electron Ionization) | Method B: LC-MS/MS (Electrospray Ionization) |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) |
| Primary Ion | ||
| Fragmentation | Spontaneous, extensive (In-source) | Controlled (Collision Induced Dissociation - CID) |
| Structural Insight | High: Distinguishes regioisomers via unique bond homolysis energies. | Medium: Tends to lose neutral alkyl chains or ring-open; less isomer-specific without optimization. |
| LOD (Sensitivity) | ~1–10 pg (SIM mode) | ~10–100 fg (MRM mode) |
| Best For... | Impurity profiling & Isomer ID | PK/PD Studies & Trace Quantification |
Comparative Insight:
For structural confirmation , EI is superior. The high energy (70 eV) forces the molecule to undergo specific bond cleavages (alpha-cleavage) that map the carbon skeleton. ESI is preferable only when the analyte is in a complex biological matrix (plasma/urine) where LC separation is required to avoid derivatization.
Mechanistic Pathways & Regioisomer Discrimination
The most critical application of MS for this molecule is distinguishing it from 1-(Propan-2-yl)-1H-pyrazole .
The Mechanism[1][2]
-
3-Isopropyl (C-Linked): The isopropyl group is attached to a ring carbon. The bond is strong. The dominant fragmentation is Alpha-Cleavage (loss of a methyl radical) to form a resonance-stabilized cation.[1]
-
Pathway:
-
-
1-Isopropyl (N-Linked): The isopropyl group is attached to nitrogen. The N-C bond is susceptible to McLafferty-like rearrangement or 4-center elimination, leading to the loss of the entire alkene (propene).
-
Pathway:
-
Diagram 1: Fragmentation Logic (EI)
This diagram illustrates the primary fragmentation pathways for 3-(Propan-2-yl)-1H-pyrazole, highlighting the stability of the [M-15] cation.
Caption: Fragmentation tree for 3-(Propan-2-yl)-1H-pyrazole (EI, 70eV). The green path indicates the diagnostic "fingerprint" transition.
Validated Experimental Protocol
To ensure reproducibility, follow this self-validating workflow. This protocol is designed for GC-MS (EI) as it provides the most robust structural data.
Diagram 2: Analytical Workflow
Caption: Optimized GC-MS workflow for pyrazole characterization. Phase 4 is the critical quality control step.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol or Dichloromethane.
-
Dilute to a final concentration of 10 µg/mL. Note: High concentrations cause dimer formation in the source, obscuring the M+ peak.
-
-
GC Parameters (Agilent 7890/5977 or equivalent):
-
Column: Non-polar 5% phenyl-arylene (e.g., DB-5ms, HP-5ms).
-
Inlet: Split mode (50:1) to prevent detector saturation. Temp: 250°C.
-
Oven: Hold 50°C (1 min) → Ramp 20°C/min → Hold 280°C (3 min). Rationale: The analyte is volatile; starting low ensures peak focusing.
-
-
MS Parameters:
-
Data Interpretation (The "Self-Validating" Step):
-
Locate the Molecular Ion (
) at m/z 110 . -
Validation Check: Calculate the ratio of Intensity(95) / Intensity(68).
-
If Ratio > 5.0
3-isopropyl (Loss of Methyl dominates). -
If Ratio < 1.0
1-isopropyl (Loss of Propene dominates).
-
-
References
-
NIST Mass Spectrometry Data Center. 1H-Pyrazole, 3-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[4] IntechOpen. Available at: [Link]
-
University of Bristol. Mass Spectrometry: Fragmentation of Nitrogen Heterocycles. School of Chemistry. Available at: [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 3-(Propan-2-yl)-1H-pyrazole hydrochloride
Executive Summary & Chemical Profile
This guide provides a definitive protocol for the disposal of 3-(Propan-2-yl)-1H-pyrazole hydrochloride (also known as 3-Isopropylpyrazole HCl). As a nitrogen-containing heterocyclic salt, this compound presents specific chemical risks—primarily acidity and potential nitrogenous by-product formation—that require strict segregation from oxidizers.
Directive: This substance must be managed as Hazardous Chemical Waste . Under no circumstances should it be disposed of via sanitary sewer (sink) or general trash.
Chemical Identity & Hazard Matrix
| Parameter | Detail |
| Chemical Name | 3-(Propan-2-yl)-1H-pyrazole hydrochloride |
| Functional Class | Heterocyclic Organic Salt |
| Physical State | Solid (typically off-white to white crystalline powder) |
| Acidity | Acidic in aqueous solution (due to HCl moiety) |
| Primary Hazards | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant) |
| Disposal Code | Non-Regulated Organic Solid (unless P/U listed by local jurisdiction; typically treated as ignitable/toxic characteristic waste for incineration) |
Pre-Disposal Hazard Assessment (The "Why")
Before initiating disposal, you must understand the causality of the safety steps. This is not just about compliance; it is about preventing reaction chemistry in the waste bin.
-
The Acid Factor (HCl Salt):
-
Risk:[1][2][3][4] As a hydrochloride salt, this compound will lower the pH of aqueous waste streams.
-
Causality: Mixing this directly with waste streams containing Sodium Hypochlorite (Bleach) or Sulfides can release toxic Chlorine gas or Hydrogen Sulfide gas, respectively.
-
Protocol: Always check pH compatibility or segregate into a dedicated "Acidic Organic" stream.
-
-
The Nitrogen Heterocycle:
Disposal Workflows
Select the workflow matching the physical state of your waste.
Workflow A: Solid Waste (Pure Substance or Contaminated Solids)
Applicability: Expired reagents, spill cleanup debris, contaminated gloves/weigh boats.
-
Containment:
-
Place the material in a clear, chemically compatible polyethylene bag (minimum 4 mil thickness) or a wide-mouth HDPE jar.
-
Self-Validating Step: If using a bag, double-bag the waste to prevent puncture by crystalline sharps.
-
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Required Fields:
-
Chemical Name: "3-(Propan-2-yl)-1H-pyrazole hydrochloride" (Do not use abbreviations).
-
Hazard Checkbox: [x] Toxic [x] Irritant.
-
-
-
Segregation:
-
Deposit the container into the Solid Organic Waste drum (often the "Black Drum" or "Blue Drum" depending on facility color coding).
-
Critical: Ensure the drum does not contain loose oxidizers.
-
Workflow B: Liquid Waste (Reaction Mixtures or Stock Solutions)
Applicability: Compound dissolved in DMSO, Methanol, Water, or other solvents.
-
Solvent Identification:
-
Determine the primary solvent.
-
Halogenated:[6] (DCM, Chloroform) -> Halogenated Waste Stream .
-
Non-Halogenated: (Methanol, Acetone, DMSO) -> Non-Halogenated Waste Stream .
-
Aqueous: -> Aqueous Waste Stream (Requires pH check).
-
-
-
The pH Check (Aqueous Only):
-
If the solvent is >50% water, dip a pH strip into the waste.
-
Action: If pH < 4, label as "Acidic Aqueous Waste." Do not neutralize manually unless authorized by your facility's specific license (treatment without a permit is a RCRA violation in many jurisdictions).
-
-
Transfer:
-
Use a funnel to prevent spills.
-
Leave 10% headspace in the container for thermal expansion.
-
Cap tightly immediately after addition.
-
Visual Decision Logic
The following diagram illustrates the critical decision pathways for disposing of this specific compound, ensuring segregation from incompatible streams.
Figure 1: Decision matrix for segregating pyrazole hydrochloride waste based on physical state and solvent composition.
Emergency Procedures (Spill Response)
In the event of a spill during the disposal process, execute the S.W.I.M. protocol:
-
S top the spill: If safe, right the tipped container.
-
W arn others: Evacuate the immediate area.
-
I solate the area: Close lab doors.
-
M inimize exposure: Don PPE (Nitrile gloves, safety goggles, lab coat).
Specific Cleanup Protocol:
-
Dry Spill: Do not dry sweep if dust generation is likely. Use a wet paper towel or a HEPA vacuum to collect the powder. Place in a hazardous waste bag.
-
Wet Spill: Absorb with vermiculite or spill pads.
-
Caution: If the spill contacts metal surfaces, clean immediately with water to prevent acid corrosion (due to HCl).
-
References & Regulatory Grounding[8][9]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7] Washington, DC: U.S. Department of Labor. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 260-273). Washington, DC. Available at: [Link]
-
PubChem. Compound Summary: Pyrazole Derivatives Safety Data. National Library of Medicine. (Used for general hazard extrapolation of pyrazole salts). Available at: [Link]
Sources
A Guide to Personal Protective Equipment for Handling 3-(Propan-2-yl)-1H-pyrazole Hydrochloride
This guide provides essential safety protocols and logistical information for the handling of 3-(Propan-2-yl)-1H-pyrazole hydrochloride. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure. Our commitment is to furnish you with the knowledge to create a self-validating system of safety, ensuring the well-being of all laboratory personnel.
Foundational Safety: Understanding the Hazard
Before any handling protocols are established, a thorough understanding of the compound's hazard profile is paramount. While specific toxicological data for 3-(Propan-2-yl)-1H-pyrazole hydrochloride may be limited, data from the parent compound, 3-(Propan-2-yl)-1H-pyrazole, and related pyrazole derivatives provide a strong basis for a conservative safety assessment. The primary hazards are associated with irritation and acute toxicity.[1][2]
Based on available data for structurally similar compounds, the following hazards should be assumed[1]:
| Hazard Classification | Description | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed. | H302[1] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335[1][2] |
This profile necessitates a multi-layered approach to personal protection to prevent exposure through all potential routes: inhalation, ingestion, and dermal contact.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.
-
Engineering Controls : All procedures involving the handling of solid or dissolved 3-(Propan-2-yl)-1H-pyrazole hydrochloride, including weighing, transferring, and solution preparation, must be conducted within a certified chemical fume hood.[3] This is the most critical step in minimizing inhalation exposure. The facility should also be equipped with easily accessible eyewash stations and safety showers.[3]
-
Administrative Controls : Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).
The Last Line of Defense: A Comprehensive PPE Protocol
A robust PPE protocol is non-negotiable. The following specifies the minimum required PPE for handling 3-(Propan-2-yl)-1H-pyrazole hydrochloride.
| Protection Type | Minimum Specification | Rationale and Expert Insight |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. | Protects against splashes and airborne particles. Given the H319 "Causes serious eye irritation" classification, this is a mandatory, non-negotiable requirement.[1][4][5] |
| A face shield worn over goggles. | Required when handling larger quantities (>5g) or when there is a significant risk of splashing. The face shield provides a secondary barrier, protecting the entire face from direct contact. | |
| Hand Protection | Double Gloving: Inner nitrile glove, outer chemically resistant glove (e.g., butyl rubber). | The H315 "Causes skin irritation" and potential for dermal absorption make hand protection critical.[1][4] Double gloving provides redundancy; the inner glove protects the skin during the removal of the potentially contaminated outer glove.[6] Nitrile offers good dexterity and splash protection, while the outer glove provides extended chemical resistance. Always check manufacturer-specific glove compatibility charts. |
| Body Protection | A lab coat, fully buttoned with tight-fitting cuffs. | Prevents incidental contact with skin on the arms and torso. Contaminated lab coats should be removed immediately and decontaminated before reuse. |
| Chemical-resistant apron. | Recommended when handling significant liquid quantities where splashes are likely. | |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent. | Required when handling the solid powder outside of a fume hood (a practice that should be avoided) or during spill cleanup. The H335 "May cause respiratory irritation" classification indicates that airborne particles pose a risk.[1][2] All users of respirators must be fit-tested and trained in accordance with OSHA regulations (29 CFR 1910.134).[3] |
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow Diagram.
Step-by-Step Procedural Guidance
The order in which PPE is donned and doffed is critical to prevent cross-contamination.
Donning (Putting On) PPE Protocol
-
Lab Coat : Put on the lab coat and fasten all buttons.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Respiratory Protection (if required) : Put on and perform a seal check for the N95 respirator.
-
Eye and Face Protection : Put on safety goggles, followed by a face shield if the task requires it.
-
Outer Gloves : Don the second, chemically resistant pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Removing) PPE Protocol
This process is designed to contain contaminants. Always assume the outer layers of your PPE are contaminated.
-
Decontaminate Outer Gloves : If visibly contaminated, wipe down the outer gloves with an appropriate solvent (e.g., 70% ethanol) before removal.
-
Remove Outer Gloves : Carefully peel off the outer gloves, turning them inside out to trap contamination. Dispose of them in the designated hazardous waste container.[7]
-
Remove Face Shield and Goggles : Handle by the strap or sides. Remove by pulling away from your face. Place in a designated area for decontamination.
-
Remove Lab Coat : Unbutton the lab coat. Roll it forward and down off your shoulders, turning the sleeves inside out. Avoid letting the outer surface touch your skin. Place it in a designated container for contaminated laundry.
-
Remove Respirator (if used) : Remove the respirator without touching the front. Dispose of it in the designated hazardous waste.
-
Remove Inner Gloves : Peel off the inner gloves using the same inside-out technique. Dispose of them in the hazardous waste container.
-
Wash Hands : Immediately and thoroughly wash your hands with soap and water.[5]
Visualizing the Doffing Procedure
This diagram outlines the critical sequence for removing PPE to minimize exposure risk.
Caption: Sequential PPE Doffing Procedure.
Operational Plans: Disposal and Emergencies
Disposal of Contaminated PPE
All disposable PPE used while handling 3-(Propan-2-yl)-1H-pyrazole hydrochloride must be considered hazardous waste.
-
Collection : Place all used gloves, disposable respirators, and any contaminated wipes into a designated, clearly labeled, and sealed hazardous waste container.[8]
-
Container Integrity : Ensure the waste container is compatible with the chemical, kept closed except when adding waste, and stored in a secondary containment bin.[8]
-
Disposal : Follow your institution's hazardous waste disposal procedures. Never dispose of this waste in the regular trash.[8]
Emergency Response Plan
Immediate and correct action during an exposure event is critical.
-
Skin Contact : Immediately remove any contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[3][9] Seek immediate medical attention.[10]
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure thorough rinsing.[3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
-
Inhalation : Move the affected person to fresh air immediately.[3][10] If they are not breathing, give artificial respiration.[3] Seek immediate medical attention.[10]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5]
-
Spill Response : For a minor spill within a fume hood, use an appropriate absorbent material to contain the spill. For any major spill, evacuate the area immediately, close the doors, and notify your institution's emergency response team.[9]
By adhering to these detailed protocols, you establish a robust safety framework that protects not only yourself but your entire research team. This commitment to procedural excellence is the bedrock of innovative and responsible science.
References
-
Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97% . Cole-Parmer. Available at: [Link]
-
HAZARDOUS CHEMICAL USED IN ANIMALS . Campus Operations, University of Texas Health Science Center at San Antonio. Available at: [Link]
-
Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone . DC Fine Chemicals. Available at: [Link]
-
Material Safety Data Sheet . Cole-Parmer. Available at: [Link]
-
Spill Control/Emergency Response - EHSO Manual . University of Oklahoma Health Sciences. Available at: [Link]
-
SAFETY DATA SHEET - 3-Nitro-1H-pyrazole . AFG Bioscience LLC. Available at: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . Pharmacy Purchasing & Products. Available at: [Link]
-
Personal Protective Equipment . Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press (US). Available at: [Link]
-
3-(Propan-2-YL)-1H-pyrazole . PubChem, National Institutes of Health. Available at: [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. Available at: [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. 3-(Propan-2-YL)-1H-pyrazole | C6H10N2 | CID 12251381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pppmag.com [pppmag.com]
- 7. afgsci.com [afgsci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
